5-Bromo-2-phenylquinazoline

Catalog No.
S12286686
CAS No.
M.F
C14H9BrN2
M. Wt
285.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-phenylquinazoline

Product Name

5-Bromo-2-phenylquinazoline

IUPAC Name

5-bromo-2-phenylquinazoline

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

InChI

InChI=1S/C14H9BrN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H

InChI Key

SMFPTSVYYSNVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3Br

5-Bromo-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of bromine at the 5-position and a phenyl group at the 2-position enhances its chemical reactivity and biological activity. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, particularly with nucleophiles like sodamide or hydrazine, leading to the formation of amino derivatives.
  • Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as nitration and halogenation, primarily at positions that are more electron-rich due to the presence of substituents on the quinazoline ring .

5-Bromo-2-phenylquinazoline exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown that quinazoline derivatives possess antibacterial properties. For instance, modifications of this compound have demonstrated effectiveness against various bacterial strains .
  • Anticancer Properties: The compound has been investigated for its potential as an antineoplastic agent, showing promise in inhibiting tumor growth and proliferation in various cancer cell lines .
  • Anti-inflammatory Effects: Some derivatives have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

Several synthetic routes have been developed for producing 5-Bromo-2-phenylquinazoline:

  • From Anthranilic Acid Derivatives: A common method involves the reaction of 5-bromo anthranilic acid with o-amino benzoyl chloride in pyridine, followed by cyclization to form the quinazoline structure.
  • Via Nucleophilic Substitution: The introduction of substituents can also be achieved through nucleophilic substitutions using various amines or hydrazines under appropriate conditions .

5-Bromo-2-phenylquinazoline has several applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating infections and cancers.
  • Research Tool: It serves as a scaffold in medicinal chemistry for developing new therapeutic agents targeting specific biological pathways.
  • Chemical Intermediates: The compound is utilized in organic synthesis as an intermediate for producing other complex molecules .

Interaction studies involving 5-Bromo-2-phenylquinazoline have focused on its binding affinity to various biological targets:

  • Protein Kinase Inhibitors: The compound has shown potential as a kinase inhibitor, which is crucial in cancer therapy. Studies indicate that modifications to the quinazoline core can enhance selectivity and potency against specific kinases involved in tumorigenesis .
  • Receptor Binding Studies: Investigations into its interaction with cellular receptors have revealed insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-Bromo-2-phenylquinazoline. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
6-BromoquinazolineQuinazolineExhibits strong antimicrobial properties
7-BromoquinazolinoneQuinazolinoneKnown for enhanced anticancer activity
4-AminoquinazolineAmino-substitutedIncreased water solubility and bioavailability
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amineIndole derivativeEffective against specific cancer mutations

Each of these compounds possesses distinct biological activities and chemical properties that make them valuable in medicinal chemistry. The unique positioning of bromine and phenyl groups in 5-Bromo-2-phenylquinazoline contributes to its reactivity and specificity in biological interactions compared to its analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

283.99491 g/mol

Monoisotopic Mass

283.99491 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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